Z-Gly-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

- Coupling Agent: Z-Gly-OSu acts as a versatile coupling agent for introducing glycine, the simplest amino acid, into peptides. The N-hydroxysuccinimide (NHS) ester group of Z-Gly-OSu reacts efficiently with the primary amine of another peptide or amino acid, forming an amide bond. This selective reaction allows for the controlled addition of glycine to the N-terminus (beginning) or side chain of a peptide ().

Solid-Phase Peptide Synthesis (SPPS):

- Widely Used Reagent: Z-Gly-OSu is a popular choice in SPPS, a technique for synthesizing peptides on a solid support. The benzyloxycarbonyl (Z) group protects the glycine's amino group during chain elongation, preventing unwanted side reactions. After peptide chain assembly, the Z group can be selectively cleaved under mild acidic conditions to reveal the free amine group of glycine, ready for further manipulation ().

Bioconjugation:

- Protein Modification: Z-Gly-OSu can be used for bioconjugation, where it covalently links glycine to proteins or other biomolecules. The NHS ester group reacts with lysine residues or other primary amines present on the biomolecule, introducing a glycine moiety for further functionalization ().

Glycopeptide Synthesis:

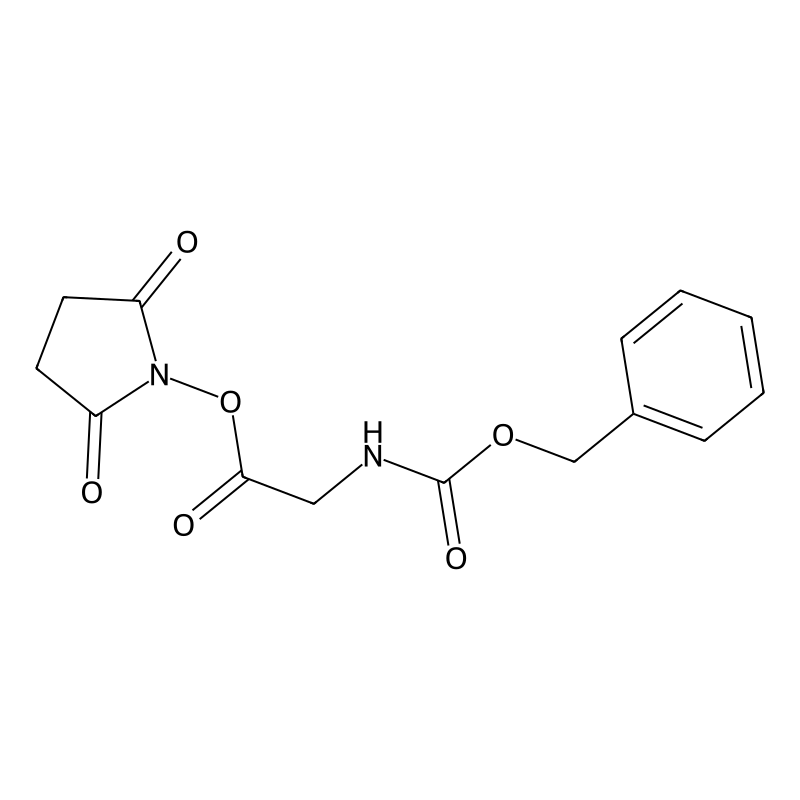

Z-Gly-OSu, also known as N-[(benzyloxy)carbonyl]glycyl-O-succinimide, is a peptide derivative characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to a glycine residue with an activated succinimide group. This compound is utilized extensively in peptide synthesis and bioconjugation due to its ability to facilitate the coupling of peptides and proteins. The molecular formula of Z-Gly-OSu is C₁₄H₁₄N₂O₆, and it has a molecular weight of 306.27 g/mol .

- Hydrolysis: Under acidic or basic conditions, the succinimide group can hydrolyze, releasing glycine and generating a carboxylic acid.

- Esterification: The activated succinimide can react with amino groups in peptides or proteins, forming stable amide bonds.

- Substitution Reactions: The benzyloxycarbonyl group can be replaced with other protecting groups or functional groups, allowing for further modifications.

Common Reagents and Conditions- Hydrolysis: Typically involves hydrochloric acid or sodium hydroxide.

- Esterification: Commonly uses amines in mild conditions to promote coupling.

- Substitution: Trifluoroacetic acid is often used for deprotection.

Z-Gly-OSu is primarily recognized for its role in facilitating bioconjugation reactions. It acts as a coupling reagent that allows for the formation of stable amide bonds between peptides and proteins. This property makes it valuable in the development of peptide-based therapeutics and vaccines. Additionally, its ability to activate carboxylic acids enhances its utility in various biochemical applications .

The synthesis of Z-Gly-OSu typically involves several steps:

- Protection of Glycine: Glycine is reacted with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to protect the amino group.

- Formation of Succinimide: The protected glycine is subsequently reacted with succinic anhydride to form the activated succinimide derivative.

- Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.

Automated peptide synthesizers are often employed in industrial settings to enhance efficiency and precision during synthesis .

Z-Gly-OSu has several important applications:

- Peptide Synthesis: It serves as a key intermediate in the synthesis of longer peptides.

- Bioconjugation: Widely used in attaching peptides to proteins or other biomolecules for therapeutic applications.

- Research: Utilized in studying peptide interactions and developing peptide-based assays.

Research indicates that Z-Gly-OSu effectively interacts with various amino acids and peptide sequences, enhancing its utility in bioconjugation. Its ability to form stable linkages allows for the development of complex biomolecular constructs, which are essential for drug delivery systems and vaccine development .

Similar CompoundsCompound Name Structure Type Unique Features Z-Gly-gly-gly-OH Tripeptide Contains three glycine residues; simpler structure than Z-Gly-OSu. Z-Gly-gly-OH Dipeptide Two glycine residues; less flexible than Z-Gly-OSu. Z-Gly-OH Monopeptide Single glycine residue; limited application scope compared to Z-Gly-OSu.

Uniqueness

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Z-Gly-gly-gly-OH | Tripeptide | Contains three glycine residues; simpler structure than Z-Gly-OSu. |

| Z-Gly-gly-OH | Dipeptide | Two glycine residues; less flexible than Z-Gly-OSu. |

| Z-Gly-OH | Monopeptide | Single glycine residue; limited application scope compared to Z-Gly-OSu. |

Z-Gly-OSu stands out due to its unique combination of the benzyloxycarbonyl protecting group and the activated succinimide functionality, which allows it to serve dual roles in both protection and activation during peptide synthesis. Its tetrapeptide structure provides greater flexibility and versatility compared to shorter peptides, making it particularly valuable for complex bioconjugation reactions .

Molecular Structure and Configuration

benzyloxycarbonyl-glycine N-hydroxysuccinimide ester possesses a molecular formula of C₁₄H₁₄N₂O₆ with a molecular weight of 306.27 grams per mole [1] [2]. The compound is systematically named as 2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate according to International Union of Pure and Applied Chemistry nomenclature [1]. The chemical structure features a benzyloxycarbonyl protecting group attached to a glycine residue, which is subsequently activated through esterification with N-hydroxysuccinimide [2] [3].

The molecular architecture consists of three distinct functional domains: the benzyloxycarbonyl moiety providing steric protection, the central glycine backbone contributing to conformational flexibility, and the N-hydroxysuccinimide ester terminus responsible for nucleophilic reactivity [1] [5]. The compound exists as a white crystalline powder under standard conditions [2] [10]. The structural representation includes a benzyl group (C₆H₅CH₂-) connected through a carbonate linkage to the amino terminus of glycine, while the carboxyl terminus forms an activated ester with N-hydroxysuccinimide [1] [2].

Spectroscopic analysis reveals characteristic structural features through various analytical techniques [9] [13]. The presence of the benzyloxycarbonyl group contributes to the overall molecular stability and provides distinctive ultraviolet absorption characteristics [13]. The N-hydroxysuccinimide ester functionality imparts specific infrared spectroscopic signatures, particularly in the carbonyl stretching region [22].

Physical and Spectroscopic Characteristics

The compound exhibits a melting point range of 111-115 degrees Celsius, indicating good thermal stability up to this temperature threshold [2] [10] [33]. The predicted density is calculated as 1.41 ± 0.1 grams per cubic centimeter based on molecular modeling studies [33]. The material appears as a white to off-white powder with excellent crystalline properties [2] [10].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₆ [1] |

| Molecular Weight | 306.27 g/mol [1] [2] |

| Melting Point | 111-115°C [2] [10] |

| Density (Predicted) | 1.41±0.1 g/cm³ [33] |

| Appearance | White powder [2] [10] |

| pKa (Predicted) | 10.30±0.46 [33] |

Solubility characteristics demonstrate selective dissolution patterns across different solvent systems [6] [25]. The compound shows solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [6]. In contrast, aqueous solubility remains limited, with only slight solubility observed in acetonitrile when assisted by sonication [25]. The compound exhibits practically no solubility in pure water systems [6].

| Solvent | Solubility |

|---|---|

| Chloroform | Soluble [6] |

| Dichloromethane | Soluble [6] |

| Ethyl Acetate | Soluble [6] |

| Acetone | Soluble [6] |

| Acetonitrile | Slightly soluble (sonicated) [25] |

| Dimethyl sulfoxide | Slightly soluble [25] |

| Water | Insoluble to poorly soluble [6] |

Spectroscopic properties include characteristic absorption maxima and molecular transitions [13] [22]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton and carbon-13 analysis [9] [11]. Mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 306, corresponding to the intact molecular structure [1] [7]. Infrared spectroscopy demonstrates distinctive carbonyl stretching frequencies associated with both the carbamate and N-hydroxysuccinimide ester functionalities [22].

Chemical Reactivity Patterns

The N-hydroxysuccinimide ester functionality serves as the primary reactive center, exhibiting selective reactivity toward nucleophilic species [15] [18]. Under physiological conditions spanning pH 7.2 to 9.0, the compound demonstrates efficient coupling with primary amines to form stable amide bonds [18]. This reaction proceeds through nucleophilic attack on the carbonyl carbon, resulting in the displacement of N-hydroxysuccinimide and formation of a covalent amide linkage [15] [18].

| Reaction Type | Conditions | Products | Rate Characteristics |

|---|---|---|---|

| Primary Amine Coupling | pH 7.2-9.0, aqueous buffer [18] | Stable amide bond + N-hydroxysuccinimide [18] | Fast, pH dependent [18] |

| Hydrolysis | pH >7.0, aqueous conditions [22] | Carboxylic acid + N-hydroxysuccinimide [22] | Competing reaction [22] |

| Gas Phase Reactivity | Elevated energy conditions [15] | Anhydride formation [15] | Rapid under specific conditions [15] |

Hydrolysis represents a competing side reaction that reduces coupling efficiency, particularly under alkaline conditions [18] [22]. The half-life of hydrolysis for N-hydroxysuccinimide ester compounds ranges from 4 to 5 hours at pH 7.0 and 0 degrees Celsius, decreasing significantly to approximately 10 minutes at pH 8.6 and 4 degrees Celsius [18]. This pH-dependent degradation necessitates careful optimization of reaction conditions to maximize desired coupling while minimizing hydrolytic loss [22].

Recent investigations have revealed unique gas-phase reactivity patterns involving carboxylate nucleophiles [15]. Under gas-phase conditions, carboxylate groups can initiate nucleophilic attack on the N-hydroxysuccinimide ester, forming labile anhydride bonds that subsequently undergo fragmentation with oxygen transfer [15]. This reactivity pattern differs markedly from solution-phase behavior, where carboxylates are generally unreactive toward N-hydroxysuccinimide esters [15].

The benzyloxycarbonyl protecting group provides additional chemical stability and can be selectively removed under specific conditions without affecting the ester functionality [16] [34]. This protecting group strategy enables sequential synthetic transformations while maintaining the activated ester properties [31] [34].